3-(3-Methylpiperidin-1-yl)propanoic acid
Overview
Description
3-(3-Methylpiperidin-1-yl)propanoic acid, also known as 3-MPPA, is a carboxylic acid derived from 3-methylpiperidine. It is a white crystalline solid that is soluble in water, alcohol and other organic solvents. 3-MPPA is a versatile intermediate and building block for the synthesis of a variety of organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, dyes and other organic compounds.
Scientific Research Applications
- Application Summary : Propionic acid is an important organic acid with wide industrial applications, especially in the food industry. It is currently produced from petrochemicals via chemical routes. Increasing concerns about greenhouse gas emissions from fossil fuels and a growing consumer preference for bio-based products have led to interest in fermentative production of propionic acid .
- Methods of Application : The fermentative production of propionic acid requires robust microbial producers and inexpensive renewable feedstocks. The review focuses on bacterial producers of propionic acid and promising sources of substrates as carbon sources .
- Results or Outcomes : The fermentative propionic acid production emerges as a competitor to chemical synthesis. Various bacteria synthesize propionic acid, but propionibacteria are the best producers. Biomass substrates hold promise to reduce propionic acid fermentation cost .
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3-(1-Methylpiperidin-3-yl)propanoic acid hydrochloride : This compound is available for purchase from various chemical suppliers, but specific applications are not listed. It’s likely used in scientific research, possibly in the field of organic chemistry or medicinal chemistry.
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3-(3,5-Dimethylpiperidin-1-yl)propanoic acid : This compound is also available for purchase for proteomics research.
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3-(4-Methylpiperazin-1-yl)propanoic acid : This compound is another variant that is available for purchase. Specific applications are not listed, but it’s likely used in scientific research.
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3-(1-Methylpiperidin-3-yl)propanoic acid hydrochloride : This compound is available for purchase from various chemical suppliers, but specific applications are not listed. It’s likely used in scientific research, possibly in the field of organic chemistry or medicinal chemistry.
-
3-(3,5-Dimethylpiperidin-1-yl)propanoic acid : This compound is also available for purchase for proteomics research.
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3-(4-Methylpiperazin-1-yl)propanoic acid : This compound is another variant that is available for purchase. Specific applications are not listed, but it’s likely used in scientific research.
properties
IUPAC Name |
3-(3-methylpiperidin-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-8-3-2-5-10(7-8)6-4-9(11)12/h8H,2-7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNRINREEMVRHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390329 | |
Record name | 3-(3-methylpiperidin-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylpiperidin-1-yl)propanoic acid | |
CAS RN |
858444-38-9 | |
Record name | 3-(3-methylpiperidin-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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